BenchChemオンラインストアへようこそ!

4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-

Asymmetric Synthesis Chiral Purity Medicinal Chemistry

(3R)-2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (CAS 646064-71-3) is the single (R)-enantiomer of 3-methylchroman-4-one, a heterobicyclic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol. This compound belongs to the chroman-4-one class, a privileged scaffold in medicinal chemistry and a versatile intermediate for synthesizing bioactive molecules.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 646064-71-3
Cat. No. B11922281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-
CAS646064-71-3
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1COC2=CC=CC=C2C1=O
InChIInChI=1S/C10H10O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3/t7-/m1/s1
InChIKeyPYKLMHVJWGDWOH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R)-2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (CAS 646064-71-3) – A Chiral Chromanone Building Block


(3R)-2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (CAS 646064-71-3) is the single (R)-enantiomer of 3-methylchroman-4-one, a heterobicyclic compound with the molecular formula C10H10O2 and a molecular weight of 162.18 g/mol . This compound belongs to the chroman-4-one class, a privileged scaffold in medicinal chemistry and a versatile intermediate for synthesizing bioactive molecules . Unlike its racemic counterpart (CAS 16982-86-8), this enantiopure form possesses a defined absolute configuration at the C-3 position, making it a critical chiral building block for asymmetric synthesis and drug discovery programs [1].

Why Generic Substitution Fails for (3R)-2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one


Substituting the racemic 3-methyl-4-chromanone (CAS 16982-86-8) or other chromanone analogs for the specific (R)-enantiomer (CAS 646064-71-3) is chemically invalid in stereoselective applications. The racemate introduces a 1:1 mixture of (R) and (S) enantiomers, which can lead to divergent or antagonistic biological activity, reduced enantioselective synthesis efficiency, and irreproducible chiral chromatographic profiles [1]. The absolute configuration at the C-3 position directly governs the stereochemical outcome of downstream transformations, such as reductions to chiral chromanols, where the (R)-configuration yields distinct diastereomeric ratios compared to the racemate or the (S)-enantiomer [1][2]. The following evidence quantifies these critical differences.

Quantitative Differentiation of (3R)-2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one: Evidence Guide


Enantiomeric Excess vs. Racemate: Confirmed (R)-Configuration and Chiral Purity

In a catalytic asymmetric protonation cascade, the (R)-enantiomer of 3-methylchroman-4-one (compound 1a) was obtained with a well-defined absolute configuration, confirmed by circular dichroism (CD) spectroscopy [1]. The enantiomeric excess (ee) achieved for the unsubstituted compound was 73% under optimized conditions using (endo,endo)-aminoborneol as the chiral protic source and palladium black as the promoter [1]. The racemic comparator, in contrast, has an ee of 0% and is typically produced via non-stereoselective Friedel-Crafts cyclization [1]. This demonstrates the availability of an enantioenriched form with a documented chiral identity.

Asymmetric Synthesis Chiral Purity Medicinal Chemistry

Synthetic Yield Advantage: High-Efficiency Access to the (R)-Enantiomer Scaffold

The asymmetric protocol provided the (R)-3-methylchroman-4-one (1a) in 99% isolated yield, demonstrating a highly efficient transformation [1]. For substituted analogs in the same study, yields ranged from 63% to 97%, with the unsubstituted parent compound (1a) exhibiting the highest yield [1]. This contrasts with alternative multistep routes to enantioenriched chromanones, which often involve enzymatic resolution (typically ≤50% theoretical yield) or stoichiometric chiral auxiliaries requiring additional synthetic steps [1].

Synthetic Methodology Process Chemistry Yield Optimization

Physicochemical Differentiation: LogP and Polar Surface Area vs. Regioisomeric Chromanones

Computed physicochemical properties for (R)-3-methylchroman-4-one include a LogP of 1.90 and a topological polar surface area (PSA) of 26.3 Ų . The regioisomer 2-methylchroman-4-one (CAS 5631-75-4, C10H10O2, MW 162.18) possesses identical molecular weight but a different dipole moment and chromatographic retention profile due to the methyl group position shift from C-2 to C-3. The 3-methyl substitution alters the conformational preference of the dihydropyran ring, impacting receptor binding pharmacophore geometry [1].

Physicochemical Properties Drug-likeness Computational Chemistry

Stereochemical Influence on Downstream Reduction Chemistry

The stereochemistry of 3-methyl-4-chromanone dictates the diastereomeric outcome of ketone reductions. With racemic 3-methyl-4-chromanone, metal hydride reduction preferentially yields trans-3-methyl-4-chromanol, while catalytic hydrogenation over Raney nickel gives cis-3-methyl-4-chromanol [1]. Starting from the single (R)-enantiomer, these reductions become enantioselective, producing a predictable mixture of (3R,4R) and (3R,4S) diastereomers, whereas the racemate generates all four possible stereoisomers simultaneously [2]. The (R)-enantiomer thus enables rational diastereomeric control, which is impossible with the racemate.

Stereoselective Synthesis Chiral Alcohols Reaction Engineering

Regulatory and Supply Chain Differentiation: Unique CAS Number for the Single Enantiomer

The (3R)-enantiomer is assigned a distinct CAS number (646064-71-3) separate from the racemate (CAS 16982-86-8) . This regulatory distinction is critical for patent filings, customs declarations, safety data sheets, and pharmaceutical intermediate registrations. The racemic CAS 16982-86-8 does not imply enantiomeric purity, and ordering under that number risks receiving a racemic mixture, which would be unusable in stereospecific applications .

Regulatory Compliance Chemical Inventory Procurement

Optimal Application Scenarios for (3R)-2,3-Dihydro-3-methyl-4H-1-benzopyran-4-one (CAS 646064-71-3)


Enantioselective Synthesis of Chiral Chromanol Pharmacophores

Researchers designing chiral chroman-4-ol-based bioactive compounds (e.g., beta-blocker analogs, ion channel modulators) should prioritize the (R)-enantiomer to exploit its defined C-3 stereochemistry. As demonstrated by the reduction chemistry evidence, the (R)-enantiomer yields only two diastereomeric chromanol products, streamlining purification and stereochemical assignment [1]. This is critical for Structure-Activity Relationship (SAR) studies where individual stereoisomers must be tested in isolation.

Development of Enantiomerically Pure Lead Compounds in Medicinal Chemistry

Medicinal chemists working with the chroman-4-one scaffold should select CAS 646064-71-3 as the starting point for lead optimization. The achieved 73% ee and 99% yield in asymmetric synthesis establish a viable route to enantiopure libraries [1]. The differentiated LogP of 1.90 and PSA of 26.3 Ų make this compound particularly suitable for oral bioavailability optimization compared to more polar or lipophilic chromanone regioisomers .

Chiral Chromatographic Method Development and Validation

Analytical laboratories developing chiral HPLC or SFC methods for chromanone-containing pharmaceuticals can use CAS 646064-71-3 as a reference standard for the (R)-enantiomer. Its distinct CD spectrum and confirmed absolute configuration provide a benchmark for method validation, system suitability testing, and enantiomeric purity determination of drug substances [1].

Process Chemistry Scale-Up of Key Chiral Intermediates

Process chemists tasked with scaling the production of chiral chromanone intermediates should evaluate the palladium-catalyzed asymmetric protonation route. The 99% yield and defined (R)-configuration provide an economically attractive alternative to enzymatic resolution, which incurs a 50% theoretical yield penalty [1]. Sourcing under CAS 646064-71-3 ensures that the input material meets the required enantiomeric specification for downstream GMP steps.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 2,3-dihydro-3-methyl-, (3R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.